molecular formula C9H7NO3 B105389 5-Methoxyisoindoline-1,3-dione CAS No. 50727-04-3

5-Methoxyisoindoline-1,3-dione

Cat. No.: B105389
CAS No.: 50727-04-3
M. Wt: 177.16 g/mol
InChI Key: BIANPEOCBJDOEM-UHFFFAOYSA-N
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Description

5-Methoxyisoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out under reflux conditions in a suitable solvent such as isopropanol and water, with catalysts like silica-supported niobium complexes to enhance the yield .

Industrial Production Methods: Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This method includes heating the reactants to facilitate the reaction, followed by purification using preparative thin-layer chromatography on silica gel .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed:

Scientific Research Applications

5-Methoxyisoindoline-1,3-dione has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Methoxyisoindoline-1,3-dione is unique due to its methoxy group, which imparts distinct chemical reactivity and biological properties. This functional group enhances its potential as a ligand for dopamine receptors and its efficacy in inhibiting β-amyloid aggregation .

Biological Activity

5-Methoxyisoindoline-1,3-dione, also known as a derivative of isoindoline-1,3-dione (phthalimide), has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of phthalic anhydride with amines or other nucleophiles. The general synthetic route involves:

  • Condensation Reaction : Phthalic anhydride reacts with methoxy-substituted amines under specific conditions to yield this compound.
  • Purification : The product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound.

2.1 Analgesic and Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of isoindoline-1,3-dione exhibit significant analgesic and anti-inflammatory properties. For instance, a study indicated that certain isoindoline derivatives showed analgesic activity greater than that of standard drugs like metamizole sodium .

  • Mechanism : The analgesic effect is believed to stem from the inhibition of pain pathways and modulation of inflammatory mediators.
CompoundAnalgesic Activity (compared to metamizole sodium)
This compound1.6 times higher

2.2 Acetylcholinesterase Inhibition

This compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Research indicates that various isoindoline derivatives exhibit AChE inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM .

CompoundIC50 Value (μM)Remarks
This compound2.1 - 7.4Moderate to high potency

2.3 Neuroprotective Effects

In vitro studies using PC12 neuronal cells have shown that isoindoline derivatives can protect against oxidative stress-induced cell death, suggesting a neuroprotective role . This property is particularly relevant for developing treatments for neurodegenerative disorders.

3.1 In Vivo Studies

In vivo experiments conducted on laboratory mice demonstrated the analgesic efficacy of this compound compared to control groups receiving saline or standard analgesics. The studies measured the suppression of pain reactions through behavioral assessments and biochemical markers.

3.2 Toxicity Assessment

Toxicity evaluations indicated that derivatives of isoindoline-1,3-dione exhibited low acute toxicity profiles in animal models, making them promising candidates for therapeutic applications .

4. Conclusion

The biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry. Its significant analgesic and neuroprotective properties position it as a valuable candidate for further research and development in treating pain and neurodegenerative diseases.

Properties

IUPAC Name

5-methoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIANPEOCBJDOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522429
Record name 5-Methoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50727-04-3
Record name 5-Methoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methoxyphthalic anhydride (27.8 g, 0.16 mol) and formamide (175 ml) was stirred and held at 210° C. for 5 hours and was then allowed to cool to room temperature overnight. The solid material was filtered off, washed sequentially with water (100 ml), 50% aqueous acetone (50 ml) and diethyl ether (200 ml) and sucked dry under reduced pressure to afford 4-methoxyphthalimide (21.3 g, 77%) as a pale yellow solid. 1H NMR (DMSO-d6) 11.15 (1H, br s), 7.74 (1H, d), 7.33-7.28 (2H, m), 3.92 (3H, s).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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